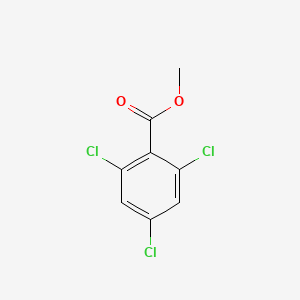

Methyl 2,4,6-trichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

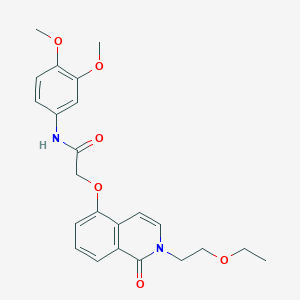

Methyl 2,4,6-trichlorobenzoate is a chemical compound with the linear formula C8H5Cl3O2 . It has a molecular weight of 239.487 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

This compound has a total of 18 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 289.4±35.0 °C at 760 mmHg . The compound’s exact mass is 237.935516 and it has a LogP of 3.37 .Applications De Recherche Scientifique

Herbicide Formulation Analysis

Methyl 2,4,6-trichlorobenzoate has been analyzed in the context of herbicide formulations. Gardner and Overton (1960) developed a chromatographic method for determining 2,3,6-trichlorobenzoic acid in MCPA/TBA herbicides, highlighting its relevance in agricultural chemistry (Gardner & Overton, 1960).

Esterification and Lactonization

Inanaga et al. (1979) described a method for esterification using carboxylic 2,4,6-trichlorobenzoic anhydrides, which was also applied to the synthesis of large-ring lactones, demonstrating its utility in synthetic organic chemistry (Inanaga et al., 1979).

Chlorination Studies

Varaksina et al. (2005) investigated the chlorination of methyl-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphospholes, providing insights into regioselective chlorination in chemical research (Varaksina et al., 2005).

Electroreduction in Organic Compounds

Gassmann and Voss (2008) studied the electroreduction of chlorinated methyl benzoates, including methyl 2,3,4-trichlorobenzoate, revealing its importance in electrochemical research (Gassmann & Voss, 2008).

Environmental Degradation and Co-Metabolism

Baggi et al. (2008) explored the degradation and co-metabolism of di- and trichlorobenzoates, including 2,4,6-trichlorobenzoate, in a bacterial culture, indicating its role in environmental and biodegradation studies (Baggi et al., 2008).

Synthesis of Paramagnetic Materials

Castellanos et al. (2008) described the synthesis of novel paramagnetic materials using 2,4,6-trichlorophenyl compounds, demonstrating its application in materials science (Castellanos et al., 2008).

Sorption Studies under Oxic and Anoxic Conditions

Ololade et al. (2014) examined the sorption of 2,4,6-trichlorobenzoic acid in soil, shedding light on its environmental behavior and implications (Ololade et al., 2014).

Plant Growth Regulation

Shimabukuro et al. (1978) investigated the effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on plants, contributing to the understanding of herbicides in plant physiology (Shimabukuro et al., 1978).

Free Radical Research

Carilla et al. (1994) synthesized and analyzed free radicals related to 2,4,6-trichlorophenyl compounds, highlighting its significance in radical chemistry (Carilla et al., 1994).

Fungal Metabolism

Tindale et al. (1989) studied the role of fungi in methylating 2,4,6-trichlorophenol, contributing to the understanding of microbial metabolism and its environmental impact (Tindale et al., 1989).

Safety and Hazards

Sigma-Aldrich provides Methyl 2,4,6-trichlorobenzoate as-is and makes no representation or warranty whatsoever with respect to this product . The safety information for a related compound, 2,4,6-Trichlorobenzoic acid methyl ester, includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Methyl 2,4,6-trichlorobenzoate is a chemical compound with the formula C₈H₅Cl₃O₂ The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that in the typical reaction of hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting ultimately in elimination of methoxide . Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially influencing its activity or function .

Propriétés

IUPAC Name |

methyl 2,4,6-trichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFCMMLEOPEUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)

![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)

![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)

![(5-Bromofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2754363.png)

![N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2754366.png)